N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide
Beschreibung
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide is a chemical compound with the molecular formula C33H48N2O3 and a molecular weight of 520.758
Eigenschaften
CAS-Nummer |
14155-72-7 |
|---|---|
Molekularformel |
C33H48N2O3 |
Molekulargewicht |
520.758 |
InChI |
InChI=1S/C33H48N2O3/c1-21(35(5)6)29-27(37)19-33(4)26-14-13-25-23(18-24(26)16-17-32(29,33)3)12-15-28(31(25,2)20-36)34-30(38)22-10-8-7-9-11-22/h7-11,16,18,21,25-29,36-37H,12-15,17,19-20H2,1-6H3,(H,34,38)/t21-,25+,26+,27+,28-,29-,31+,32+,33-/m0/s1 |
InChI-Schlüssel |
UGSOUBMAJZNSMP-BFKGGYRFSA-N |
SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)CO)NC(=O)C5=CC=CC=C5)C)C)O)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide involves several steps. One common method includes the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high purity and satisfactory yields. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure consistency and quality.
Analyse Chemischer Reaktionen
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and diethyl phosphite for debromination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of benzylic compounds can lead to the formation of monobromides, which can be further transformed into other derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[97003,8012,16]octadeca-1(18),2-dienyl]benzamide has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of various organic compoundsIts unique chemical properties make it a valuable compound for research in these fields .
Wirkmechanismus
The mechanism of action of N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to affect various biochemical processes through its chemical interactions. Further research is needed to fully understand its molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Conclusion
N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
